molecular formula C7H6N2O3 B14862294 2-Methoxypyrimidine-4,6-dicarbaldehyde

2-Methoxypyrimidine-4,6-dicarbaldehyde

Cat. No.: B14862294
M. Wt: 166.13 g/mol
InChI Key: JBIYIUUHKAZWPJ-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4,6-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and dicarbaldehyde groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-4,6-dicarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. These methods may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methoxypyrimidine-4,6-dicarbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-4,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Similar in structure but with a chlorine substituent instead of a methoxy group.

    2,6-Dimethoxypyrimidine: Contains two methoxy groups at different positions on the pyrimidine ring.

    4,6-Dimethylpyrimidine: Substituted with methyl groups instead of aldehyde groups.

Uniqueness

2-Methoxypyrimidine-4,6-dicarbaldehyde is unique due to the presence of both methoxy and dicarbaldehyde groups on the pyrimidine ring

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-methoxypyrimidine-4,6-dicarbaldehyde

InChI

InChI=1S/C7H6N2O3/c1-12-7-8-5(3-10)2-6(4-11)9-7/h2-4H,1H3

InChI Key

JBIYIUUHKAZWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)C=O)C=O

Origin of Product

United States

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